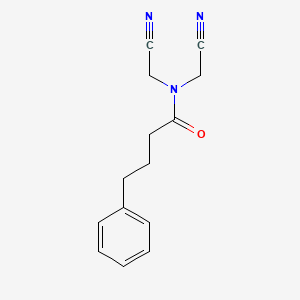
N,N-bis(cyanomethyl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(cyanomethyl)-4-phenylbutanamide is an organic compound that features a phenyl group attached to a butanamide backbone, with two cyanomethyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(cyanomethyl)-4-phenylbutanamide typically involves the reaction of 4-phenylbutanamide with formaldehyde and trimethylsilyl cyanide (TMSCN) in the presence of a catalyst such as copper chloride (CuCl) and copper(II) triflate (Cu(OTf)2). This reaction is a multi-component coupling reaction that proceeds under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component coupling reactions and the use of efficient catalysts suggest that scalable methods could be developed based on the laboratory synthesis protocols.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(cyanomethyl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The cyanomethyl groups can participate in substitution reactions to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include primary or secondary amines.
Substitution: Products can vary widely depending on the substituents introduced.
Scientific Research Applications
N,N-bis(cyanomethyl)-4-phenylbutanamide has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)-4-phenylbutanamide involves its ability to participate in nucleophilic addition and substitution reactions. The nitrile groups can act as electrophiles, making the compound reactive towards nucleophiles. This reactivity is crucial for its role in organic synthesis and the formation of new carbon-nitrogen bonds .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(cyanomethyl)trifluoromethanesulfonamide: Similar in structure but with a trifluoromethanesulfonamide group instead of a phenyl group.
N-cyanoacetamides: Compounds with a cyano group attached to an acetamide backbone.
Uniqueness
N,N-bis(cyanomethyl)-4-phenylbutanamide is unique due to the presence of both phenyl and cyanomethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for the formation of a wide range of derivatives, making it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C14H15N3O |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-4-phenylbutanamide |
InChI |
InChI=1S/C14H15N3O/c15-9-11-17(12-10-16)14(18)8-4-7-13-5-2-1-3-6-13/h1-3,5-6H,4,7-8,11-12H2 |
InChI Key |
AFWVJVBSUUPMKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)N(CC#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethoxy-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B11170961.png)
![N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B11170965.png)
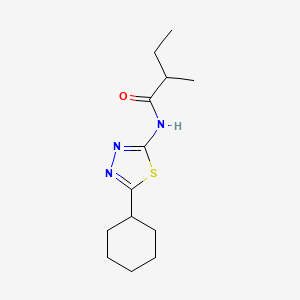

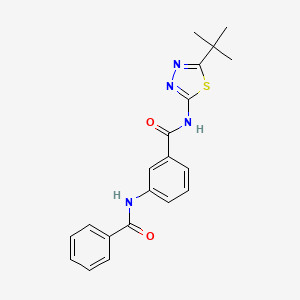
![N-[4-(cyclohexylsulfamoyl)phenyl]-3-fluorobenzamide](/img/structure/B11170986.png)
![2-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11170991.png)
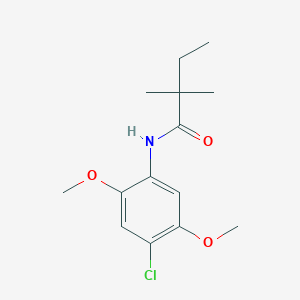
![2,6-dimethoxy-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11170997.png)

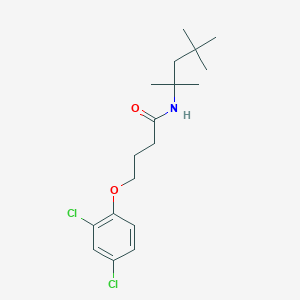
![1-cyclohexyl-N-[4-(diethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171015.png)
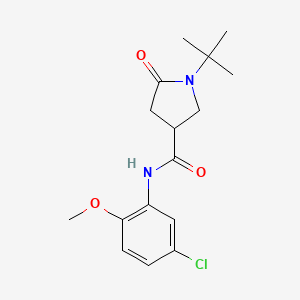
![Ethyl 4-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B11171034.png)
